N-Benzyl-N-methylmethaniminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N-methylmethaniminium iodide is a chemical compound known for its unique structure and reactivity. It is an organic iodide salt that has found applications in various fields of chemistry and industry. The compound is characterized by the presence of a benzyl group attached to a methylmethaniminium ion, with iodide as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-methylmethaniminium iodide typically involves the reaction of benzylamine with methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{CH}_3\text{I} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N}(\text{CH}_3)\text{I} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-methylmethaniminium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide may yield benzyl alcohol, while oxidation with potassium permanganate can produce benzaldehyde.
Scientific Research Applications
N-Benzyl-N-methylmethaniminium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Benzyl-N-methylmethaniminium iodide involves its interaction with various molecular targets. In nucleophilic substitution reactions, the compound acts as an electrophile, with the iodide ion serving as a leaving group. The benzyl group provides stability to the intermediate species formed during the reaction, facilitating the overall process.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylmethyleneammonium iodide: Similar in structure but with two methyl groups instead of a benzyl group.
Benzyltrimethylammonium iodide: Contains three methyl groups attached to the nitrogen atom along with a benzyl group.
Uniqueness
N-Benzyl-N-methylmethaniminium iodide is unique due to the presence of both a benzyl group and a methyl group attached to the nitrogen atom. This combination imparts distinct reactivity and stability, making it valuable in various chemical transformations.
Properties
CAS No. |
138536-00-2 |
---|---|
Molecular Formula |
C9H12IN |
Molecular Weight |
261.10 g/mol |
IUPAC Name |
benzyl-methyl-methylideneazanium;iodide |
InChI |
InChI=1S/C9H12N.HI/c1-10(2)8-9-6-4-3-5-7-9;/h3-7H,1,8H2,2H3;1H/q+1;/p-1 |
InChI Key |
CDBMLRWVZPGTIY-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](=C)CC1=CC=CC=C1.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.